![molecular formula C15H17N3OS2 B2644539 3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide CAS No. 1251549-88-8](/img/structure/B2644539.png)

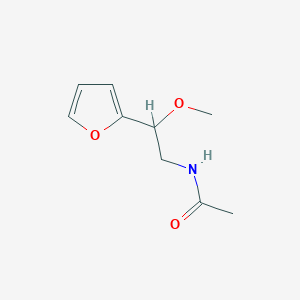

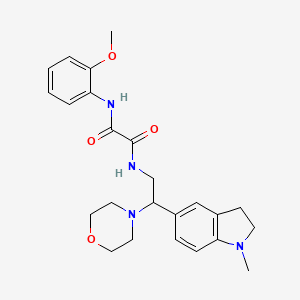

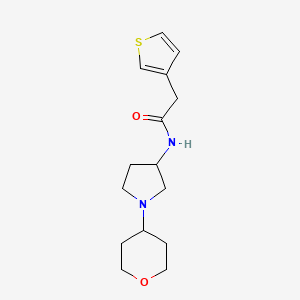

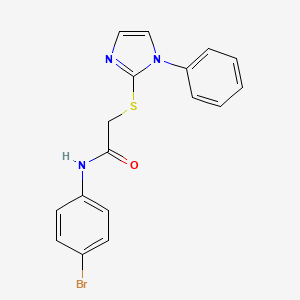

3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

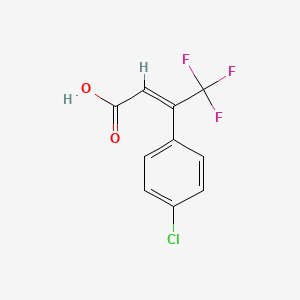

Imidazo[2,1-b]thiazole derivatives have been studied for their potential as ghrelin receptor inverse agonists . They contain a fused imidazo[2,1-b]thiazole motif in the core structure .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives involves designing and synthesizing novel analogues in combination with piperazine and various 1,2,3 triazoles . The synthesized derivatives are characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is characterized by a fused imidazo[2,1-b]thiazole motif in the core structure .Chemical Reactions Analysis

These compounds undergo oxidative metabolism in NADPH- and glutathione-supplemented human liver microsomes to yield glutathione conjugates . This is consistent with their bioactivation to reactive species .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- Antibacterial and Antifungal Properties : A study by Tumosienė et al. (2012) on the synthesis of azole derivatives, including structures related to the specified compound, found that certain synthesized compounds exhibited good antibacterial activity against Rhizobium radiobacter (Tumosienė, Jonuškienė, Kantminienė, & Beresnevičius, 2012).

- Tumor Hypoxia Markers : Li et al. (2005) synthesized and evaluated radioiodinated nitroimidazole analogues, showcasing their potential as tumor hypoxia markers, indicating a research application in cancer diagnosis (Li, Chu, Liu, & Wang, 2005).

Synthetic Methodology and Material Science

- Ionic Liquids and Polymerisation : Research by Khan et al. (2015) on the vapor-liquid equilibria of imidazolium ionic liquids with cyano-containing anions provides insights into the molecular interactions and potential applications in material science, particularly in the study of ionic liquids' properties (Khan et al., 2015).

- Epoxy Resin Polymerisation : Binks et al. (2018) explored the mechanism through which ionic liquids, including imidazolium-based compounds, initiate the polymerization of epoxy resins, offering valuable information for the development of new polymeric materials (Binks, Cavalli, Henningsen, Howlin, & Hamerton, 2018).

Antitubercular Activity

- Antimycobacterial Activity : Ramprasad et al. (2016) reported the synthesis and antitubercular activity of thiazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids, indicating their potential as antimycobacterial agents (Ramprasad, Nayak, Dalimba, Yogeeswari, & Sriram, 2016).

Eigenschaften

IUPAC Name |

3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)-N-(2-thiophen-2-ylethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS2/c1-11-9-18-12(10-21-15(18)17-11)4-5-14(19)16-7-6-13-3-2-8-20-13/h2-3,8-10H,4-7H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRAVGHPJPTRBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=CSC2=N1)CCC(=O)NCCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Bromophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2644456.png)

![4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-5-{1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carbonyl}pyrimidine](/img/structure/B2644457.png)

![methyl 6-acetyl-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2644458.png)

![4-(4-Ethoxyphenyl)-2-[(2-furylmethyl)amino]-4-oxobutanoic acid](/img/structure/B2644466.png)

![4,7,8-Trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2644469.png)

![2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide;hydrochloride](/img/structure/B2644471.png)

![N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-5-thiophen-2-ylpyrazolidine-3-carboxamide](/img/structure/B2644475.png)

![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpyrrolidin-3-yl)methylamine dihydrochloride](/img/no-structure.png)